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molecular formula C15H12O4 B113804 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)- CAS No. 206660-42-6

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-

Cat. No. B113804
M. Wt: 256.25 g/mol
InChI Key: URFCJEUYXNAHFI-CYBMUJFWSA-N
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Patent
US08399691B2

Procedure details

4.4 g of the benzyl protected pinocembrin in R-configuration obtained in Example 3 was dissolved in 100 ml of DMF, 20 ml of 10% aqueous HCl and 3.5 g of 10% Pd—C with a water content of 62.9% were added, and then a hydrogenation at normal pressure was performed. The reaction was monitored by TLC until completion (about 5 h). Then stopped stirring, the reaction mixture was filtered and extracted with ethyl acetate and water. The organic phase was collected, evaporated to remove solvent, and recrystallized with 95% ethanol to give a white solid of (S)-pinocembrin (3.0 g, yield 92%) with specific rotation [α]D20=−45.63° (c=0.515, methanol), and e.e %>99.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzyl
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C@H:7]2[O:17][C:16]3[CH:15]=[C:14]([OH:18])[CH:13]=[C:12]([OH:19])[C:11]=3[C:9](=[O:10])[CH2:8]2)=[CH:5][CH:6]=1.Cl.O.CO>CN(C=O)C.[Pd]>[CH2:8]1[C:9](=[O:10])[C:11]2[C:16](=[CH:15][C:14]([OH:18])=[CH:13][C:12]=2[OH:19])[O:17][CH:7]1[C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
benzyl
Quantity
4.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)[C@@H]2CC(=O)C=3C(=CC(=CC3O2)O)O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
Then stopped stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Example 3
CUSTOM
Type
CUSTOM
Details
was monitored by TLC until completion (about 5 h)
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
recrystallized with 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08399691B2

Procedure details

4.4 g of the benzyl protected pinocembrin in R-configuration obtained in Example 3 was dissolved in 100 ml of DMF, 20 ml of 10% aqueous HCl and 3.5 g of 10% Pd—C with a water content of 62.9% were added, and then a hydrogenation at normal pressure was performed. The reaction was monitored by TLC until completion (about 5 h). Then stopped stirring, the reaction mixture was filtered and extracted with ethyl acetate and water. The organic phase was collected, evaporated to remove solvent, and recrystallized with 95% ethanol to give a white solid of (S)-pinocembrin (3.0 g, yield 92%) with specific rotation [α]D20=−45.63° (c=0.515, methanol), and e.e %>99.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzyl
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C@H:7]2[O:17][C:16]3[CH:15]=[C:14]([OH:18])[CH:13]=[C:12]([OH:19])[C:11]=3[C:9](=[O:10])[CH2:8]2)=[CH:5][CH:6]=1.Cl.O.CO>CN(C=O)C.[Pd]>[CH2:8]1[C:9](=[O:10])[C:11]2[C:16](=[CH:15][C:14]([OH:18])=[CH:13][C:12]=2[OH:19])[O:17][CH:7]1[C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
benzyl
Quantity
4.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)[C@@H]2CC(=O)C=3C(=CC(=CC3O2)O)O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
Then stopped stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Example 3
CUSTOM
Type
CUSTOM
Details
was monitored by TLC until completion (about 5 h)
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
recrystallized with 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08399691B2

Procedure details

4.4 g of the benzyl protected pinocembrin in R-configuration obtained in Example 3 was dissolved in 100 ml of DMF, 20 ml of 10% aqueous HCl and 3.5 g of 10% Pd—C with a water content of 62.9% were added, and then a hydrogenation at normal pressure was performed. The reaction was monitored by TLC until completion (about 5 h). Then stopped stirring, the reaction mixture was filtered and extracted with ethyl acetate and water. The organic phase was collected, evaporated to remove solvent, and recrystallized with 95% ethanol to give a white solid of (S)-pinocembrin (3.0 g, yield 92%) with specific rotation [α]D20=−45.63° (c=0.515, methanol), and e.e %>99.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
benzyl
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C@H:7]2[O:17][C:16]3[CH:15]=[C:14]([OH:18])[CH:13]=[C:12]([OH:19])[C:11]=3[C:9](=[O:10])[CH2:8]2)=[CH:5][CH:6]=1.Cl.O.CO>CN(C=O)C.[Pd]>[CH2:8]1[C:9](=[O:10])[C:11]2[C:16](=[CH:15][C:14]([OH:18])=[CH:13][C:12]=2[OH:19])[O:17][CH:7]1[C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
benzyl
Quantity
4.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)[C@@H]2CC(=O)C=3C(=CC(=CC3O2)O)O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
3.5 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
Then stopped stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Example 3
CUSTOM
Type
CUSTOM
Details
was monitored by TLC until completion (about 5 h)
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
recrystallized with 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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